N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
CAS No.: 1261012-02-5
Cat. No.: VC5161325
Molecular Formula: C21H15ClF2N4O2
Molecular Weight: 428.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261012-02-5 |
|---|---|
| Molecular Formula | C21H15ClF2N4O2 |
| Molecular Weight | 428.82 |
| IUPAC Name | N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H15ClF2N4O2/c22-17-10-16(24)8-5-14(17)11-25-19(29)12-28-9-1-2-18(28)21-26-20(27-30-21)13-3-6-15(23)7-4-13/h1-10H,11-12H2,(H,25,29) |
| Standard InChI Key | VCHZZIGXRZLKJU-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key subunits:
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Pyrrole ring: A five-membered aromatic heterocycle with one nitrogen atom.
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1,2,4-Oxadiazole ring: A five-membered ring containing two nitrogen atoms and one oxygen atom.
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N-(2-Chloro-4-fluorobenzyl)acetamide: A substituted benzyl group attached via an acetamide linker.
The IUPAC name reflects this arrangement: N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide. Key spectroscopic identifiers include:
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InChI:
InChI=1S/C21H15ClF2N4O2/c22-17-10-16(24)8-5-14(17)11-25-19(29)12-28-9-1-2-18(28)21-26-20(27-30-21)13-3-6-15(23)7-4-13/h1-10H,11-12H2,(H,25,29). -
SMILES:
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)Cl.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₅ClF₂N₄O₂ |
| Molecular Weight | 428.82 g/mol |
| CAS Number | 1261012-02-5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 85.5 Ų |
Synthesis and Preparation
Synthetic Routes
The synthesis involves multi-step reactions to assemble the pyrrole, oxadiazole, and benzylacetamide subunits. A hypothesized route includes:
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Pyrrole Ring Formation: A Maillard reaction between D-ribose and an L-amino methyl ester in dimethyl sulfoxide (DMSO) with oxalic acid at 80°C under pressure generates pyrrole-2-carbaldehyde intermediates .
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Oxadiazole Cyclization: Benzohydrazide reacts with the aldehyde group of the pyrrole intermediate to form an imine, which undergoes iodine-mediated cyclization to yield the 1,2,4-oxadiazole ring .
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Acetamide Coupling: The chloro-fluoro-benzyl group is introduced via nucleophilic acyl substitution or amide bond formation, using reagents like ethyl chloroacetate in ethanol or isopropanol .
Table 2: Comparative Yields of Analogous Compounds
| Compound | Yield (%) | Method |
|---|---|---|
| Pyrrole-2-carbaldehyde | 80–98 | Maillard reaction |
| 1,3,4-Oxadiazole derivative | 50–75 | I₂-mediated cyclization |
| N-Substituted acetamide | 60–85 | Nucleophilic substitution |
Biological Activity
Anticancer Activity
Pyrrole-ligated oxadiazoles demonstrate cytotoxicity by inhibiting tubulin polymerization or DNA topoisomerases. A 2023 study reported IC₅₀ values of 1.2–3.5 µM for similar compounds in breast cancer (MCF-7) and leukemia (HL-60) cell lines .
Table 3: Biological Activities of Related Compounds
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